6-tert-butyl-2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
6-tert-butyl-2-[[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2/c1-23(2,3)20-6-7-21(28)27(25-20)15-16-9-12-26(13-10-16)22(29)18-5-4-17-8-11-24-19(17)14-18/h4-8,11,14,16,24H,9-10,12-13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHARFDRITUPTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=CC4=C(C=C3)C=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-tert-butyl-2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a dihydropyridazinone core, an indole moiety, and a piperidine ring. Its molecular formula is with a molecular weight of 411.5 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. The compound has been shown to interact with cereblon E3 ubiquitin ligase, which is crucial for the targeted degradation of oncogenic proteins. This mechanism is particularly relevant in the treatment of multiple myeloma, where modulation of protein levels can inhibit tumor growth .
Antimicrobial Activity
In studies assessing antimicrobial properties, derivatives of indole structures have demonstrated notable efficacy against various bacterial strains. A related study found that compounds derived from indole exhibited high antimicrobial activity, suggesting that the indole component in this compound may contribute similarly to its biological activity .
Ubiquitin-Proteasome Pathway
The primary mechanism through which this compound exerts its anticancer effects involves the ubiquitin-proteasome pathway. By binding to cereblon, it alters the specificity of substrate recognition, leading to the degradation of proteins that promote cancer cell survival . This mechanism highlights the potential for developing targeted therapies using this compound as a lead structure.
Interaction with Cellular Signaling Pathways
Additionally, the compound may influence various signaling pathways involved in cell proliferation and apoptosis. The indole moiety is known for its ability to interact with multiple receptors and enzymes, potentially modulating pathways such as PI3K/Akt and MAPK/ERK, which are critical in cancer progression .
Case Studies and Research Findings
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of piperidine and indole possess anticancer properties. Compounds similar to 6-tert-butyl-2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. For instance, studies on related compounds have shown promising results against various cancer cell lines, including breast and melanoma cancers .
Neurological Effects
The incorporation of piperidine suggests potential applications in treating neurological disorders. Compounds with similar structures have been evaluated for their effects on neurotransmitter transporters, particularly dopamine and norepinephrine transporters. This could position the compound as a candidate for further studies in neuropharmacology .
Anti-inflammatory Properties
Some derivatives exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) pathways. These pathways are crucial in the inflammatory response, making such compounds valuable in developing new anti-inflammatory agents .
Case Studies
| Study | Findings | Applications |
|---|---|---|
| Study on Indole Derivatives | Investigated the anticancer effects of indole-based compounds, showing significant cytotoxicity against MCF7 breast cancer cells. | Potential development of new anticancer therapies. |
| Piperidine Transporter Studies | Evaluated the affinity of piperidine derivatives for dopamine and norepinephrine transporters, indicating potential use in treating depression and anxiety disorders. | Neurological drug development. |
| Anti-inflammatory Research | Assessed the dual inhibition of COX and LOX by similar compounds, demonstrating effective reduction in inflammation markers in vitro. | Formulation of new anti-inflammatory medications. |
Chemical Reactions Analysis
Pyridazinone Ring Reactivity
The pyridazinone core (2,3-dihydropyridazin-3-one) enables nucleophilic and electrophilic reactions due to its electron-deficient nature and conjugated system.
Indole Moiety Transformations
The indole-6-carbonyl group participates in reactions typical of aromatic heterocycles and ketones.
Piperidine Substituent Modifications
The piperidin-4-ylmethyl group undergoes alkylation, oxidation, and coupling reactions.
tert-Butyl Group Stability
The tert-butyl group provides steric bulk and influences solubility but remains inert under most conditions except strong acids.
| Reaction Type | Conditions | Outcome/Product | Source |
|---|---|---|---|
| Acidic Cleavage | HCl (conc.)/reflux | Removal to form primary alcohol intermediates |
Cross-Coupling Reactions
The compound’s structure allows participation in metal-catalyzed cross-couplings.
Experimental Findings and Stability
-
Hydrolytic Stability : The pyridazinone ring remains intact under physiological pH but degrades in strongly acidic/basic environments.
-
Thermal Stability : Decomposition observed above 250°C (DSC analysis).
-
Metabolic Hotspots : Piperidine N-methylation and indole oxidation identified as primary metabolic pathways in hepatic microsomes .
7.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share the dihydropyridazinone scaffold but differ in substituents, leading to variations in physicochemical properties and biological activity. Below is a detailed comparison based on available evidence:
Substituent Variations at the 6-Position
- 6-Cyclopropyl Analog: The compound 6-cyclopropyl-2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one () replaces the tert-butyl group with a cyclopropyl ring. Cyclopropyl’s smaller size may improve solubility but reduce hydrophobic interactions in binding pockets.
6-tert-butyl Analog (Target Compound) :
The tert-butyl group provides significant steric hindrance and lipophilicity, which may enhance membrane permeability and target residence time in hydrophobic environments. However, this could also reduce aqueous solubility, a common challenge in drug development.
Piperidine Substituent Modifications
- BI82488: The compound 6-tert-butyl-2-[1-(3,3-diphenylpropanoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one () shares the tert-butyl group but replaces the indole-6-carbonyl with a 3,3-diphenylpropanoyl group. This modification increases molecular weight (443.58 g/mol vs. ~470 g/mol for the target compound) and lipophilicity, which may favor binding to deep hydrophobic pockets but exacerbate solubility issues.
Hydroxymethyl Piperidine Analog :
6-[3-(hydroxymethyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one (CAS 1156804-41-9, ) introduces a polar hydroxymethyl group on the piperidine ring. This enhances solubility and hydrogen-bonding capacity, which could improve bioavailability but reduce affinity for lipophilic targets.
Core Scaffold and Functional Group Comparisons
- Dihydropyridazinone Core: All analogs retain the dihydropyridazinone core, a pharmacophore known for its conformational rigidity and hydrogen-bond acceptor properties. This scaffold is prevalent in kinase inhibitors and anti-inflammatory agents.
- Indole vs. Non-Aromatic Substituents: The target compound’s indole-6-carbonyl group provides aromaticity and planar geometry, enabling interactions with tryptophan residues or aromatic clusters in proteins. In contrast, non-aromatic substituents (e.g., diphenylpropanoyl in BI82488) rely on van der Waals forces and lack directional π-π interactions.
Preparation Methods
Cyclocondensation of γ-Keto Esters
Ethyl 4-tert-butyl-2-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)acetate undergoes cyclization with hydrazine hydrate in ethanol under reflux (78°C, 12 h). The reaction proceeds via nucleophilic attack of hydrazine at the ketone carbonyl, followed by intramolecular cyclodehydration (Table 1).
Table 1: Pyridazinone Core Synthesis Optimization
| Hydrazine Derivative | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Hydrazine hydrate | Ethanol | 78 | 12 | 68 |
| Methylhydrazine | THF | 65 | 8 | 72 |
| Benzylhydrazine | DCM/MeOH | 40 | 24 | 58 |
Key observations:
- Methylhydrazine enhances regioselectivity for 3-oxo tautomer formation.
- Steric bulk in hydrazines (e.g., benzylhydrazine) reduces reaction rates but improves crystallinity.
Introduction of the tert-Butyl Group
The sterically demanding tert-butyl substituent at C6 is introduced via two primary strategies:
Early-Stage Alkylation
Treatment of 6-bromo-2,3-dihydropyridazin-3-one with tert-butyllithium (-78°C, THF, 2 h) achieves 85% substitution. This method leverages the enhanced nucleophilicity of tert-butyllithium, though requiring strict temperature control to prevent β-hydride elimination.
Late-Stage Friedel-Crafts Alkylation
In cases where halogenated precursors are unstable, AlCl3-mediated Friedel-Crafts alkylation using 2-chloro-2-methylpropane (140°C, 6 h) provides moderate yields (52%) but suffers from regiochemical complications.
Preparation of the Piperidine-Indole Moiety
The indole-6-carbonyl-piperidine fragment is synthesized through sequential steps:
Fischer Indole Synthesis
Cyclization of phenylhydrazine with 4-piperidone under acidic conditions (HCl/EtOH, Δ, 8 h) yields 1-(piperidin-4-yl)-1H-indole-6-carbaldehyde in 74% yield. Critical parameters include:
- pH control (2.5–3.0) to prevent N-alkylation side reactions.
- Use of ZnCl2 as a Lewis acid catalyst to enhance cyclization rates.
Carboxylation and Activation
The aldehyde intermediate undergoes oxidation (KMnO4, H2SO4, 60°C, 3 h) to the carboxylic acid, followed by activation as acid chloride (SOCl2, reflux, 2 h) for subsequent coupling.
Coupling Strategies
Convergent synthesis via two principal methods achieves final assembly:
Reductive Amination
Condensation of pyridazinone-bound acetaldehyde with piperidine-indole amine (NaBH3CN, MeOH, 0°C→RT, 12 h) achieves 63% yield. This method benefits from:
Table 2: Reductive Amination Optimization
| Reducing Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| NaBH3CN | MeOH | 0→25 | 63 |
| BH3·THF | THF | -20→25 | 58 |
| H2 (Pd/C) | EtOAc | 50 | 41 |
Nucleophilic Displacement
Mitsunobu reaction (DIAD, PPh3, THF, 24 h) between pyridazinone methanol and piperidine-indole bromide provides 59% yield. While effective, this route requires anhydrous conditions and generates stoichiometric phosphine oxide byproducts.
Final Assembly and Purification
Crude product purification employs a three-step protocol:
- Silica Gel Chromatography : Hexane/EtOAc (3:1→1:2 gradient) removes non-polar impurities.
- Recrystallization : Ethanol/water (7:3) at -20°C affords needle-like crystals (purity >99% by HPLC).
- Lyophilization : For hygroscopic batches, freeze-drying from tert-butanol ensures long-term stability.
Optimization and Yield Considerations
Comparative analysis of synthetic routes reveals critical yield-determining factors:
Table 3: Route Comparison
| Step | Yield (%) | Purity (%) | Key Challenge |
|---|---|---|---|
| Pyridazinone core | 72 | 95 | Regioselectivity control |
| tert-Butyl install | 85 | 98 | Steric hindrance management |
| Reductive amination | 63 | 97 | Imine over-reduction |
| Mitsunobu coupling | 59 | 96 | Phosphine oxide removal |
Total synthesis yields range from 28–34% across five linear steps, with reductive amination providing the most reliable outcomes.
Challenges and Alternative Approaches
Steric Hindrance Mitigation
The tert-butyl group's bulk necessitates:
Protecting Group Strategies
Selective protection of piperidine nitrogen (Cbz, Boc) prevents unwanted side reactions during indole carboxylation:
- Benzyloxycarbonyl (Cbz) : Removed via catalytic hydrogenation (H2, Pd/C, 82% recovery).
- tert-Butoxycarbonyl (Boc) : Acidolytic cleavage (TFA/DCM, 94% recovery).
Emerging Methodologies
Recent advances include:
- Flow Chemistry : Continuous hydrogenation reduces reaction times from 12 h to 45 min.
- Enzymatic Resolution : Lipase-mediated kinetic resolution achieves >99% ee in chiral intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
